molecular formula C19H24BrN5O4S B10963315 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10963315
M. Wt: 498.4 g/mol
InChI Key: GMOAYYRGZSRGLR-UHFFFAOYSA-N
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Description

2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromo and nitro groups. The next step involves the acetylation of the pyrazole ring, followed by the formation of the benzothiophene ring. The final step is the coupling of the two rings to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride, oxidizing agents such as potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromo group can yield a variety of substituted pyrazoles .

Scientific Research Applications

2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring with a benzothiophene ring, along with the presence of bromo, nitro, and acetyl groups.

Properties

Molecular Formula

C19H24BrN5O4S

Molecular Weight

498.4 g/mol

IUPAC Name

2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H24BrN5O4S/c1-9-15(20)17(25(28)29)23-24(9)8-13(26)22-18-14(16(21)27)11-6-5-10(19(2,3)4)7-12(11)30-18/h10H,5-8H2,1-4H3,(H2,21,27)(H,22,26)

InChI Key

GMOAYYRGZSRGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N)[N+](=O)[O-])Br

Origin of Product

United States

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